3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

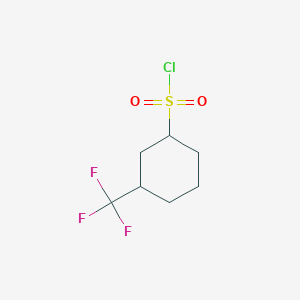

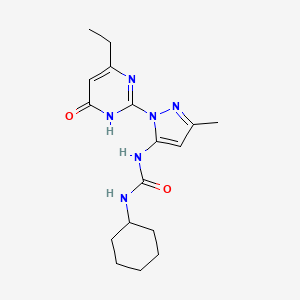

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with a trifluoromethyl group and a sulfonyl chloride group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Scientific Research Applications

Trifluoromethylation and Sulfenylation

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is extensively used for trifluoromethylation of various substrates. It facilitates the introduction of trifluoromethylsulfenyl and trifluoromethylsulfinyl groups into different compounds (Guyon, Chachignon, & Cahard, 2017).

Novel Tandem Reactions

This compound is involved in innovative tandem reactions for synthesizing trifluoromethyl thiolsulphonates. Its versatility includes being a critical intermediate in such processes (Li, Qiu, Wang, & Sheng, 2017).

Catalytic Activity in Sulfonylation

In the field of organic chemistry, this compound has demonstrated significant catalytic activity for sulfonylation reactions, crucial for synthetic organic chemists (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).

Synthesis of Bioactive Molecules

It's used in the synthesis of bioactive molecules, such as 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which are significant in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Other Applications

- The compound is involved in the study of the reaction of phenylmethanesulfonyl chloride with tertiary amines (King & Durst, 1966).

- Its unique properties are utilized in liquid-liquid separation techniques, particularly in the extraction of cyclohexene from cyclohexane (Karpińska, Wlazło, & Domańska, 2017).

Mechanism of Action

Trifluoromethyl sulfonyl chloride compounds, such as 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride, are known to be useful sources for the CF3 radical . They can be used in photoredox catalysis, a process that involves the generation of the trifluoromethyl radical based on photoredox processes .

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the search results, trifluoromethyl compounds are of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active topic in synthetic chemistry .

properties

IUPAC Name |

3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPYSHIJUJDRNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)